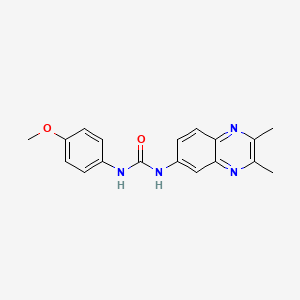

3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea

Description

Properties

IUPAC Name |

1-(2,3-dimethylquinoxalin-6-yl)-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-11-12(2)20-17-10-14(6-9-16(17)19-11)22-18(23)21-13-4-7-15(24-3)8-5-13/h4-10H,1-3H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVRYUUYYXLQRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)NC3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethyl-6-quinoxalinyl)-N’-(4-methoxyphenyl)urea typically involves the reaction of 2,3-dimethylquinoxaline with 4-methoxyaniline in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography or recrystallization.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethyl-6-quinoxalinyl)-N’-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dimethyl-6-quinoxalinyl)-N’-(4-methoxyphenyl)urea depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The compound could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on substituent effects and known structure-activity relationships (SAR) from analogous systems.

Substituent Effects on the Quinoxaline Core

- For example, unsubstituted quinoxaline-urea analogs may exhibit reduced cellular uptake due to lower hydrophobicity.

- Positional Variations: Substitution at the 6-position (as seen in the target compound) may orient the urea moiety for optimal interaction with target proteins. In contrast, quinoxaline derivatives with substituents at other positions (e.g., 2-methoxy or 3-nitro groups) could alter electronic properties or steric hindrance, affecting binding.

Role of the 4-Methoxyphenyl Group

- Electronic Effects : The para-methoxy group on the phenyl ring donates electron density via resonance, which may stabilize interactions with electron-deficient regions of biological targets. This contrasts with meta-methoxy or ortho-methoxy analogs, where steric or electronic effects could reduce affinity .

- Comparison to Chalcone Derivatives : While chalcone derivatives (e.g., (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) share the 4-methoxyphenyl motif, their α,β-unsaturated ketone backbone enables distinct mechanisms (e.g., antioxidant activity via radical scavenging) compared to urea-based compounds .

Urea Linkage

- The urea bridge in the target compound provides hydrogen-bond donor/acceptor sites, which are critical for target engagement. Similar urea-containing compounds, such as sorafenib (a kinase inhibitor), leverage this moiety for binding to ATP pockets. Modifications to the urea group (e.g., thiourea or carbamate analogs) could alter potency or selectivity.

Hypothetical Data Table: Structural Comparison with Analogs

The table below hypothesizes structural and functional differences between the target compound and hypothetical analogs based on SAR principles:

*LogP values estimated using fragment-based methods.

Research Implications and Limitations

The absence of direct pharmacological data for this compound in the provided evidence underscores the need for experimental validation. Key research priorities include:

- Solubility and Stability Studies : Assessing the impact of dimethyl and methoxy groups on physicochemical properties.

- Comparative Bioassays : Evaluating efficacy against structurally related urea derivatives and chalcone analogs .

Biological Activity

3-(2,3-Dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea is a synthetic compound with a molecular formula of C18H18N4O2 and a molecular weight of approximately 322.4 g/mol. This compound incorporates a quinoxaline moiety, which is known for its diverse biological activities, and a methoxy-substituted phenyl group that enhances its pharmacological properties. The urea functional group present in the compound is often associated with various therapeutic applications, making it a subject of interest in medicinal chemistry.

Chemical Structure

The structure of this compound can be represented as follows:

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Activity : Studies have demonstrated that derivatives of quinoxaline can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanism involves the modulation of signaling pathways related to cell proliferation and survival.

- Antimicrobial Properties : The compound has shown potential as an inhibitor against various bacterial strains, suggesting its utility in treating infections caused by resistant bacteria.

- Enzyme Inhibition : It has been investigated for its inhibitory effects on dihydrofolate reductase (DHFR), an important target in the treatment of bacterial infections and cancer. The IC50 values for similar compounds indicate a promising inhibitory activity.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis and inhibits tumor growth in various cancer cell lines. |

| Antimicrobial | Effective against multiple bacterial strains, including MRSA. |

| Enzyme Inhibition | Inhibits dihydrofolate reductase; potential for development as an antibiotic. |

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The quinoxaline moiety allows for specific interactions with enzyme active sites, particularly DHFR. This interaction can lead to the inhibition of folate synthesis in bacteria and cancer cells.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis, enhancing its anticancer properties.

- Structural Similarity to Known Inhibitors : Its structural similarity to other known inhibitors suggests that it may share similar binding affinities and mechanisms.

Case Studies

Several studies have explored the biological activity of related compounds and their implications:

- Study on Quinoxaline Derivatives : A study published in Journal of Medicinal Chemistry reported that quinoxaline derivatives exhibited cytotoxicity against human cancer cell lines through apoptosis induction mechanisms .

- Dihydrofolate Reductase Inhibition : Research has shown that compounds structurally related to this compound have IC50 values ranging from nanomolar to micromolar concentrations against DHFR, indicating potent inhibitory effects .

Q & A

Q. Methodological Answer :

- In Vitro Models : Use isoform-specific kinase assays (e.g., EGFR, VEGFR) to identify targets, paired with molecular docking simulations to predict binding modes .

- Omics Integration : Combine proteomics (phosphoproteomics) and transcriptomics to map downstream signaling perturbations. Validate via siRNA knockdown or CRISPR-Cas9 gene editing .

Advanced Question: How can researchers assess the environmental fate and ecotoxicological risks of this compound?

Methodological Answer :

Adopt tiered testing per OECD guidelines:

- Fate Studies : Measure logP (lipophilicity), hydrolysis half-life (pH 5–9), and photolysis rates to model environmental persistence .

- Ecotoxicology : Use Daphnia magna (acute toxicity) and algal growth inhibition assays (OECD 201/202). Compare results to structural analogs to identify hazard thresholds .

Advanced Question: How should conflicting data on the compound’s bioactivity be resolved?

Q. Methodological Answer :

- Source Analysis : Audit experimental variables (e.g., cell line heterogeneity, serum concentrations in assays) .

- Meta-Analysis : Apply statistical harmonization (e.g., random-effects models) to aggregate data across studies, identifying outliers or batch effects .

- Validation : Reproduce key findings under standardized conditions (e.g., ATCC cell lines, controlled reagent lots) .

Advanced Question: What experimental design principles are critical for in vivo efficacy studies?

Q. Methodological Answer :

- Dose-Response Rigor : Use ≥3 dose levels (subtherapeutic, therapeutic, supratherapeutic) with vehicle controls.

- Endpoint Selection : Prioritize translational biomarkers (e.g., tumor volume reduction, cytokine profiling) over surrogate markers.

- Blinding/Randomization : Minimize bias via blinded histopathology analysis and stratified randomization by weight/health status .

Advanced Question: How can researchers evaluate the compound’s activity across diverse biological models (e.g., 2D vs. 3D cell cultures)?

Q. Methodological Answer :

- Model Comparison : Conduct parallel assays in 2D monolayers and 3D spheroids/organoids to assess penetration and efficacy gradients.

- Microphysiological Systems : Use organ-on-chip platforms to simulate tissue-specific barriers (e.g., blood-brain barrier for neuroactivity studies) .

Advanced Question: What methodologies are recommended for stability studies under physiological conditions?

Q. Methodological Answer :

- Forced Degradation : Expose the compound to acidic/basic hydrolysis (0.1M HCl/NaOH), oxidative stress (H₂O₂), and UV light (ICH Q1B). Monitor degradation products via LC-MS .

- Plasma Stability : Incubate in human plasma (37°C, 1–24 hrs) and quantify parent compound loss using UPLC-PDA .

Advanced Question: How can interdisciplinary approaches enhance research on this compound?

Q. Methodological Answer :

- Collaborative Frameworks : Integrate computational chemistry (QSAR, MD simulations) with synthetic chemistry to prioritize derivatives for synthesis.

- Translational Partnerships : Partner with clinical researchers to align preclinical findings with unmet medical needs (e.g., resistant cancer subtypes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.